EMD534085
Übersicht
Beschreibung
EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5, a motor protein involved in the process of mitosis. This compound has shown significant preclinical antitumor activity by promoting mitotic arrest, leading to cell death in various tumor types .
Vorbereitungsmethoden
The synthetic route for EMD534085 involves the preparation of a mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a concentration of 40 milligrams per milliliter . The compound is then administered intravenously in clinical settings, with dose escalation studies conducted to determine the maximum tolerated dose .
Analyse Chemischer Reaktionen
EMD534085 undergoes various chemical reactions, primarily involving its interaction with kinesin-5. It does not inhibit other tested kinesins at concentrations of 1 micromolar or 10 micromolar, demonstrating its selectivity . The compound binds to the allosteric pocket of kinesin-5, leading to rapid cell death during mitotic arrest . Common reagents used in these reactions include dimethyl sulfoxide for solubility and various cell lines for in vitro studies .
Wissenschaftliche Forschungsanwendungen
EMD534085 has been extensively studied for its potential in cancer treatment. It has shown significant preclinical antitumor activity in several tumor types, including solid tumors and lymphomas . The compound induces mitotic arrest and cell death, making it a promising candidate for cancer therapy. Additionally, this compound has been used in pharmacokinetic and pharmacodynamic studies to understand its bioavailability and systemic exposure in animal models .
Wirkmechanismus
The mechanism of action of EMD534085 involves the inhibition of kinesin-5, a motor protein essential for proper spindle formation during mitosis . By binding to the allosteric pocket of kinesin-5, this compound disrupts the mitotic process, leading to cell cycle arrest and subsequent cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antitumor agent .
Vergleich Mit ähnlichen Verbindungen
EMD534085 is unique in its high selectivity for kinesin-5 compared to other kinesins . Similar compounds include other kinesin-5 inhibitors, such as ispinesib and filanesib, which also target the mitotic spindle apparatus but may have different selectivity profiles and pharmacokinetic properties . This compound’s ability to induce rapid cell death during mitotic arrest sets it apart from other inhibitors, highlighting its potential as a therapeutic agent .
Biologische Aktivität
EMD534085 is a potent inhibitor of the kinesin spindle protein Eg5, which plays a critical role in mitotic processes. Its ability to induce monopolar mitotic arrest has positioned it as a significant candidate in cancer therapy, particularly for solid tumors and lymphomas. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy in various cancer cell lines, and findings from clinical studies.
This compound functions by binding to the allosteric pocket of Eg5, disrupting its normal function in spindle formation during mitosis. This inhibition leads to the formation of monopolar spindles, resulting in mitotic arrest and subsequent apoptosis in cancer cells. The compound has shown a high degree of selectivity for Eg5 over other kinesins, making it a promising therapeutic agent.
Key Mechanisms:
- Monopolar Mitotic Arrest : Induces a characteristic monopolar spindle formation.
- Apoptosis Induction : Activates caspases (caspase-3, -7, -8, -9) leading to programmed cell death.
- Cell Cycle Arrest : Causes accumulation of cells in the G2/M phase of the cell cycle.
Efficacy in Cancer Cell Lines
This compound has been tested across various cancer cell lines with notable results. The following table summarizes its effectiveness measured by EC50 values (the concentration required to inhibit cell growth by 50%).
Cell Line | EC50 (nmol/L) | Response Type |
---|---|---|
HeLa | 500 | Monopolar mitotic arrest |
MCF7 | 500 | Monopolar mitotic arrest |
HL60 | 500 | Monopolar mitotic arrest |
Colo205 | 500 | Monopolar mitotic arrest |
N/TERT-1 | 500 | Monopolar mitotic arrest |
The consistent EC50 value across these cell lines indicates that this compound maintains its potency regardless of the specific tumor type or genetic background.
Case Studies
- In Vitro Studies : In a study involving U-2 OS osteosarcoma cells, this compound was found to have an EC50 of approximately 70 nmol/L for inducing monopolarity after 4 hours of treatment. This was significantly more potent than other tested compounds such as EMD596414 and S-trityl-l-cysteine .
- In Vivo Studies : A study on Colo205 xenografts demonstrated that administration of this compound at doses of 10 or 20 mg/kg resulted in a dose-dependent increase in the mitotic index at 8 hours post-treatment. Immunostaining confirmed that these cells exhibited monopolar chromosomes .
- Phase I Clinical Trials : A phase I dose-escalation study evaluated the safety and pharmacokinetics of this compound in patients with advanced solid tumors or lymphoma. The most common adverse effects noted were asthenia (50%) and neutropenia (32%). The study indicated linear pharmacokinetics and provided preliminary evidence of antitumor activity .
Eigenschaften
IUPAC Name |
1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIUIDCPUZLKZ-FUKQBSRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235147 | |
Record name | EMD-534085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858668-07-2 | |
Record name | EMD-534085 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMD-534085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMD-534085 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.